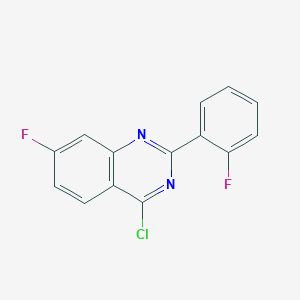

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Description

BenchChem offers high-quality 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-7-fluoro-2-(2-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2/c15-13-10-6-5-8(16)7-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLLRMAKFFEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693082 | |

| Record name | 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-58-7 | |

| Record name | 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action & Utility of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

[1]

Part 1: Executive Technical Profile[1]

| Property | Specification |

| CAS Number | 885277-58-7 |

| Chemical Role | Electrophilic Scaffold / Key Intermediate |

| Core Structure | Quinazoline (Benzopyrimidine) |

| Primary Reactivity | Nucleophilic Aromatic Substitution ( |

| Key Structural Motifs | 4-Cl: Labile leaving group (Warhead)7-F: Metabolic blocker (prevents C7 oxidation)2-(2-F-Ph): Lipophilic selectivity anchor |

| Target Class Utility | Tyrosine Kinases (EGFR, VEGFR), Tubulin (Colchicine site) |

Part 2: Mechanism of Action (Chemical & Biological)

Chemical Mechanism: The "Warhead"

The defining feature of this molecule is the chlorine atom at the C4 position. Due to the electron-withdrawing nature of the quinazoline nitrogen atoms (N1 and N3), the C4 position is highly electrophilic.

-

Mechanism: The compound undergoes Nucleophilic Aromatic Substitution (

) . -

Process: A nucleophile (typically a primary amine, aniline, or alkoxide) attacks C4, forming a Meisenheimer complex. The chloride ion is then eliminated, restoring aromaticity.

-

Utility: This reaction allows researchers to rapidly install diverse "tail" groups (pharmacophores) that dictate the drug's solubility and target specificity.

Biological Mechanism: Pharmacophore Interactions

Once the C4-chlorine is displaced by a bioactive amine (e.g., a substituted aniline), the resulting molecule typically functions via ATP-Competitive Inhibition .

A. The 2-(2-fluorophenyl) Anchor

Unlike standard EGFR inhibitors (like Gefitinib) which often have a hydrogen or small alkyl group at C2, the 2-(2-fluorophenyl) group creates a bulky, lipophilic moiety.[1]

-

Binding Mode: This group lodges into the hydrophobic "back pocket" or "selectivity pocket" of the kinase ATP-binding site.

-

Selectivity: The ortho-fluorine atom provides a specific electrostatic contact and induces a twisted conformation relative to the quinazoline plane, enhancing selectivity for specific kinase conformations (e.g., inactive DFG-out states) or distinct targets like Tubulin .

B. The 7-Fluoro Metabolic Shield[1][2]

-

Role: The fluorine at C7 blocks metabolic degradation.

-

Causality: The C7 position on quinazolines is a metabolic "soft spot" prone to oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine (a bioisostere) prevents hydroxylation, significantly extending the in vivo half-life of the final drug candidate.

Part 3: Visualization of Signaling & Synthesis

Figure 1: Synthetic Activation & Biological Pathway

The following diagram illustrates the conversion of the chloro-scaffold into an active inhibitor and its downstream effects on tumor cell proliferation.

Caption: Transition from synthetic intermediate (Red) to active inhibitor (Green) and subsequent blockade of pathogenic signaling (Blue/Black).

Part 4: Experimental Protocols

To validate the utility of this scaffold, researchers typically employ a Derivatization-Screening Workflow .

Protocol 1: Synthesis of Bioactive Probes ( )

Objective: Replace the 4-Chloro group with a reporter amine to create a testable inhibitor.

-

Reagents:

-

Procedure:

-

Dissolve the quinazoline scaffold in iPrOH (0.1 M concentration).

-

Add the aniline nucleophile.

-

Reflux at 80°C for 2–4 hours. Monitor by TLC/LC-MS for disappearance of the chloro-starting material.

-

Critical Step: The product often precipitates as the hydrochloride salt upon cooling. Filter and wash with cold ether.[1]

-

-

Validation:

-

1H NMR: Confirm loss of the specific chemical shift of the starting material and appearance of NH signals.

-

LC-MS: Confirm mass shift corresponding to

.[1]

-

Protocol 2: Kinase Inhibition Assay (FRET-based)

Objective: Test the affinity of the derived compound against a panel of kinases (e.g., EGFR).

-

System: LanthaScreen™ Eu Kinase Binding Assay.[1]

-

Components:

-

Workflow:

-

Incubate Kinase, Antibody, and Tracer with varying concentrations of the synthesized quinazoline derivative.

-

Mechanism: If the derivative binds the ATP pocket, it displaces the Tracer.

-

Readout: Measure TR-FRET. A decrease in FRET signal indicates successful binding (displacement of tracer).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

-

Part 5: References

-

Chem-Impex International. "4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline: Product Specification and Applications."[1] Chem-Impex Catalog. Accessed 2024.[1][3] Link

-

National Institutes of Health (NIH). "Quinazoline Derivatives as Kinase Inhibitors: Structural Insights." PubMed Central.[1] Link

-

Wang, S., et al. "Discovery of CHM-1, a Novel Antimitotic Antitumor Agent." Journal of Medicinal Chemistry. Link (Demonstrates the biological relevance of the 2-(2-fluorophenyl) motif).[1]

-

ChemicalBook. "4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Chemical Properties." ChemicalBook Database.[1] Link

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline chemical properties

An In-Depth Technical Guide to 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline: Properties, Synthesis, and Applications

Introduction

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in modern medicinal chemistry. Its structure is built upon the quinazoline scaffold, a fused bicyclic system of benzene and pyrimidine rings, which is central to the design of numerous therapeutic agents.[1][2] The strategic placement of halogen atoms—a reactive chlorine at the 4-position and fluorine atoms on both the quinazoline core and the pendant phenyl ring—imparts unique chemical properties that are exploited in the synthesis of targeted therapies.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's chemical properties, outlines a logical and field-proven synthetic strategy, details its reactivity, and discusses its primary application as a building block for potent kinase inhibitors in oncology research.[1]

Core Chemical Properties

The compound's utility is defined by its specific molecular architecture. The key physicochemical properties and identifiers are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 885277-58-7 | [1] |

| Molecular Formula | C₁₄H₇ClF₂N₂ | [1] |

| Molecular Weight | 276.67 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [3] |

| Storage Conditions | 0-8°C, protect from moisture | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) | N/A |

Synthesis and Purification

The synthesis of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a multi-step process that leverages established heterocyclic chemistry principles. A logical and efficient pathway begins with a substituted anthranilic acid, proceeds through a cyclization to form the quinazolinone core, and concludes with a chlorination step.

Synthetic Strategy and Rationale

The most direct synthetic approach involves a two-step sequence starting from 2-amino-4-fluorobenzoic acid.

-

Step 1: Cyclization to form the Quinazolinone Core. The initial and most critical step is the formation of the quinazoline ring system. This is typically achieved by reacting 2-amino-4-fluorobenzoic acid with a reagent that provides the remaining carbon and nitrogen atoms of the pyrimidine ring. A common and effective method is condensation with 2-fluorobenzamide or a related derivative, followed by cyclodehydration. This establishes the 2-(2-fluorophenyl) substituent and the 7-fluoro position in a single, convergent step.[4]

-

Step 2: Chlorination of the Quinazolinone. The resulting 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one exists predominantly in its keto tautomer. To introduce the reactive chlorine atom at the 4-position, the quinazolinone is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6] These reagents effectively convert the amide-like oxygen into an excellent leaving group, which is subsequently displaced by a chloride ion to yield the final product.

This strategy is widely adopted in pharmaceutical manufacturing due to its reliability and the commercial availability of the starting materials.[7][8]

Experimental Protocol

Step 1: Synthesis of 7-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one

-

To a stirred solution of 2-amino-4-fluorobenzoic acid (1.0 eq) in a suitable solvent like pyridine, add 2-fluorobenzoyl chloride (1.1 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the formation of the intermediate amide is complete (monitored by TLC).

-

Heat the reaction mixture to reflux (or use a dehydrating agent) to induce cyclization to the quinazolinone. This step can take 8-12 hours.

-

After cooling, pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude quinazolinone.

Step 2: Synthesis of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

-

Suspend the crude 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours, during which the solid should dissolve.

-

Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Filter the solid, wash with cold water and a dilute sodium bicarbonate solution to neutralize residual acid, then wash again with water.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The synthetic value of 4-chloro-7-fluoro-2-(2-fluorophenyl)quinazoline stems almost entirely from the reactivity of the 4-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2] This reactivity allows for the facile and selective introduction of various nucleophiles, making it an ideal scaffold for building chemical libraries.[1][9]

Common nucleophiles used in derivatization include:

-

Anilines and other amines: To form 4-aminoquinazoline derivatives. This is the most critical reaction in the synthesis of kinase inhibitors, as the resulting secondary amine often forms a key hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket.[5][10]

-

Alcohols and Phenols: To form 4-alkoxy/aryloxy-quinazoline derivatives.

-

Thiols: To form 4-thioether derivatives.

The fluorine atoms on the aromatic rings are significantly less reactive and do not participate in SNAr reactions under these conditions. Their role is primarily to modulate the electronic properties, metabolic stability, and binding affinity of the final molecule.[11]

Predicted Spectroscopic Data Profile

| Technique | Predicted Features |

| ¹H NMR | Aromatic Region (7.0 - 9.0 ppm): Multiple complex multiplets corresponding to the 7 protons on the three aromatic rings. Signals will exhibit both H-H and H-F coupling, leading to doublet of doublets or triplet of doublets patterns. |

| ¹³C NMR | Aromatic Region (110 - 165 ppm): 14 distinct signals expected. Carbons directly bonded to fluorine (C-F) will appear as doublets with large coupling constants (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to fluorine will show smaller couplings.[12] |

| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine at the 7-position of the quinazoline ring and one for the fluorine at the 2-position of the phenyl ring. |

| Mass Spec (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 276 and 278. The M⁺ peak at m/z 276 should be accompanied by an M+2 isotope peak at m/z 278 with approximately one-third the intensity, characteristic of a monochlorinated compound. |

| HRMS (ESI) | Calculated for [C₁₄H₈ClF₂N₂]⁺ (M+H)⁺: 277.0344; Found: Expected to be within 5 ppm. |

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a core building block for the synthesis of small-molecule protein kinase inhibitors.[1]

The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a "privileged scaffold" in kinase inhibitor design. It mimics the adenine portion of ATP and typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding cleft. The substituent at the 4-position, introduced via SNAr, explores a deeper pocket (the "selectivity pocket"), while the substituent at the 2-position often occupies the solvent-exposed region. By modifying the groups at these positions, chemists can achieve high potency and selectivity for a specific kinase target. Many FDA-approved drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), are based on a 4-anilinoquinazoline core.[10]

Safety and Handling

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1] The compound is likely sensitive to moisture due to the reactive imidoyl chloride-like nature of the 4-chloro position.[13]

References

-

Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones , The Royal Society of Chemistry, [Link][14]

-

High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine , MDPI, [Link][10][12]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs , ARKAT USA, Inc., [Link][7]

-

Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline , Google Patents, [8]

-

Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy) , Google Patents, [5]

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine , SciSpace by Typeset, [Link][6]

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential , Acta Scientific, [Link][4]

-

Quinazoline derivatives & pharmacological activities: a review , SciSpace by Typeset, [Link][2]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents , MDPI, [Link][9]31]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. 4-Chloro-7-fluoro-2-methylquinazoline | Sigma-Aldrich [sigmaaldrich.com]

- 4. actascientific.com [actascientific.com]

- 5. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]

- 12. mdpi.com [mdpi.com]

- 13. Imidoyl chloride - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

Biological activity of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Authored by a Senior Application Scientist

Preamble: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically approved drugs.[4][5] The versatility of the quinazoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.[6][7] This guide focuses on a specific, yet promising derivative: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline. While this compound is primarily recognized as a key intermediate in the synthesis of more complex bioactive molecules, its intrinsic biological activities warrant a thorough investigation.[8] This document aims to provide a comprehensive technical overview of its synthesis, postulated biological activities, and detailed protocols for its evaluation, tailored for researchers and professionals in drug development.

Synthesis and Characterization of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

The synthesis of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline can be approached through established methods for quinazoline synthesis, often starting from appropriately substituted anthranilic acids. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-amino-4-fluorobenzoic acid.

Caption: Proposed synthetic pathway for 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.

Step-by-Step Experimental Protocol for Synthesis

Step 1: Synthesis of 2-(2-Fluorobenzamido)-4-fluorobenzoic Acid

-

To a stirred solution of 2-amino-4-fluorobenzoic acid (1 equivalent) in dry pyridine at 0 °C, slowly add 2-fluorobenzoyl chloride (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(2-fluorobenzamido)-4-fluorobenzoic acid.

Step 2: Synthesis of 7-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one

-

Reflux the 2-(2-fluorobenzamido)-4-fluorobenzoic acid obtained from the previous step in acetic anhydride for 4 hours.

-

Cool the reaction mixture, and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one.

Step 3: Synthesis of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

-

A mixture of 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (1 equivalent), thionyl chloride (or phosphorus oxychloride, POCl3) (10 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) is refluxed for 6 hours.[9]

-

After completion of the reaction (monitored by TLC), excess thionyl chloride is removed by distillation under reduced pressure.

-

The residue is poured into crushed ice with stirring.

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried to yield 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.

Characterization

The structure of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.[10]

-

FT-IR Spectroscopy: To identify the functional groups.

Postulated Biological Activity and Mechanism of Action

The quinazoline core is a well-established pharmacophore in oncology, particularly as an inhibitor of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[5][6] The 4-anilinoquinazoline scaffold is a classic example of a structure that binds to the ATP-binding site of EGFR.[6] Although our target compound has a chloro group at the 4-position, this position is highly reactive towards nucleophilic substitution, making it a key intermediate for synthesizing 4-aminoquinazoline derivatives.[3][8]

Hypothesized Target: Tyrosine Kinase Inhibition

Given the structural similarities to known kinase inhibitors, it is hypothesized that derivatives of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline, where the 4-chloro group is replaced by a suitable aniline moiety, will exhibit inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2. The fluorine substitutions on both the quinazoline ring and the 2-phenyl substituent can potentially enhance binding affinity and modulate pharmacokinetic properties.[11]

Caption: Postulated inhibition of the EGFR signaling pathway by quinazoline derivatives.

Potential as an Antimicrobial Agent

Various quinazoline derivatives have been reported to possess antibacterial and antifungal activities.[1][7][12] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis. Therefore, it is worthwhile to screen 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline and its derivatives for antimicrobial properties.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays should be performed.

In Vitro Kinase Inhibition Assay (EGFR)

This assay will determine the ability of the compound (or its 4-anilino derivatives) to inhibit the kinase activity of EGFR.

Protocol:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the recombinant human EGFR enzyme, a suitable kinase buffer, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a phosphate donor (ATP) and a substrate (a synthetic peptide).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay like ADP-Glo™).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Antiproliferative Assay

This assay assesses the effect of the compound on the proliferation of cancer cell lines that overexpress the target kinase (e.g., A549 lung cancer cells for EGFR).

Protocol:

-

Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) to each well and incubate for the recommended time.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Experimental Workflow Diagram

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. iosrjournals.org [iosrjournals.org]

Methodological & Application

Application of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline in oncology research

Application Note: Strategic Utilization of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline in Oncology Research

Part 1: Executive Summary & Scientific Rationale

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline (CAS: 1393124-09-8 / Related analogs) serves as a high-value "privileged scaffold" in oncology research. While primarily recognized as a key intermediate in the synthesis of Letermovir (a CMV terminase inhibitor used in hematopoietic stem cell transplant recipients), its structural properties make it an ideal template for developing novel Tyrosine Kinase Inhibitors (TKIs) .[1]

The "Privileged Structure" Hypothesis

In oncology drug discovery, the quinazoline core is ubiquitous (e.g., Gefitinib, Erlotinib).[1] This specific derivative offers unique advantages for Structure-Activity Relationship (SAR) studies:

-

C4-Chloro Reactive Handle: Allows for rapid

diversification with amines (anilines, piperazines) to generate library hits. -

C7-Fluoro Substituent: Blocks metabolic oxidation at a vulnerable position, enhancing half-life (

) and altering electronic properties of the ring. -

C2-(2-Fluorophenyl) Moiety: Provides steric bulk and lipophilicity, targeting the hydrophobic pocket of kinases (e.g., EGFR, VEGFR) or the viral terminase complex.[1]

Part 2: Experimental Workflows & Protocols

Workflow Visualization: From Scaffold to Lead Candidate

The following diagram illustrates the divergent utility of this scaffold: Pathway A leads to viral prophylaxis agents (supportive oncology care), while Pathway B leads to direct anti-tumor agents.[1]

Figure 1: Divergent synthesis pathways utilizing the 4-chloro-quinazoline scaffold for supportive care (CMV) and therapeutic (Kinase Inhibition) oncology applications.

Protocol 1: Chemical Synthesis of Kinase Inhibitor Libraries ( Displacement)

Objective: To functionalize the C4 position with various anilines to create a library of potential EGFR inhibitors.

Mechanism: The electron-deficient quinazoline ring (enhanced by the C7-fluoro group) facilitates Nucleophilic Aromatic Substitution (

Materials:

-

Scaffold: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline (1.0 eq)

-

Nucleophile: Various substituted anilines (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq)[1][2] -

Solvent: Isopropanol (IPA) or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Scaffold (1 mmol) in 5 mL of IPA.

-

Addition: Add the selected Aniline (1.1 mmol) followed by DIPEA (2.0 mmol). Note: DIPEA scavenges the HCl generated during the substitution.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.-

Checkpoint: The starting material (4-Cl) should disappear; a more polar spot (product) should appear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Precipitation: Pour the mixture into 20 mL of ice-cold water. The product usually precipitates as a solid.

-

Filtration: Filter the solid and wash with cold water (

) and cold diethyl ether (

-

-

Purification: If no precipitate forms, extract with Ethyl Acetate, dry over

, and purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

Self-Validating Check:

-

1H NMR Validation: The disappearance of the characteristic downfield signals associated with the electron-poor C4-Cl environment and the appearance of NH signals (broad singlet,

9.0–10.0 ppm) confirms substitution.

Protocol 2: In Vitro Kinase Inhibition Screening (EGFR)

Objective: To evaluate the synthesized library members for inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a primary target in Non-Small Cell Lung Cancer (NSCLC).[1]

Method: ADP-Glo™ Kinase Assay (Luminescence-based).

Materials:

-

Recombinant EGFR kinase (human).

-

Substrate: Poly(Glu, Tyr) 4:1.[1]

-

ATP (Ultra-pure).

-

Test Compounds (from Protocol 1), dissolved in DMSO.[1]

Step-by-Step Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of test compounds in DMSO (Start conc:

, 3-fold dilution). -

Enzyme Reaction:

-

In a 384-well white plate, add

of EGFR kinase solution.[1] -

Add

of Test Compound. Incubate for 10 min at RT (allows compound to bind the ATP pocket). -

Add

of ATP/Substrate mix to initiate the reaction. -

Incubate for 60 minutes at RT.

-

-

Detection:

-

Readout: Measure luminescence using a plate reader (e.g., EnVision).[1]

-

Analysis: Calculate Percent Inhibition and fit data to a sigmoidal dose-response curve to determine

.

Data Presentation Template:

| Compound ID | R-Group (Aniline) | EGFR | A549 Cell Viability ( |

| Ref (Gefitinib) | (3-Cl, 4-F) | 3.0 | 0.5 |

| CQ-001 | 3-bromo-aniline | [Data] | [Data] |

| CQ-002 | 3-ethynyl-aniline | [Data] | [Data] |

Part 3: Clinical Context in Oncology (Supportive Care)

While the protocols above focus on antineoplastic discovery, it is critical to acknowledge the clinical provenance of this scaffold.[1]

-

The Letermovir Connection: This specific quinazoline intermediate is structurally related to the synthesis of Letermovir (Prevymis).

-

Relevance: Cytomegalovirus (CMV) reactivation is a life-threatening complication in Allogeneic Hematopoietic Stem Cell Transplant (HSCT) recipients.

-

Mechanism: Unlike kinase inhibitors which target the ATP pocket, Letermovir analogs target the viral terminase complex (pUL56/pUL89), preventing viral DNA packaging.[1]

-

Application: Researchers developing "Dual-Action" libraries often screen these quinazoline derivatives against both Human Kinases (for tumor suppression) and CMV (for viral prophylaxis in immunocompromised hosts).

References

-

Leresche, J. et al. (2017).[1] Letermovir, a Novel Antiviral Drug for the Prevention of Cytomegalovirus Infection in Hematopoietic Stem Cell Transplant Recipients.[1] Drugs of Today. Link

-

Ravez, S. et al. (2015).[1] Quinazoline derivatives as dual inhibitors of EGFR and VEGFR-2: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Link

-

Ghorab, M. M. et al. (2016).[1] Novel 4-chloro-2-phenylquinazoline derivatives: Synthesis, molecular modeling and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

-

Chem-Impex International. (2023). Product Monograph: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.Link[1]

-

Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol.Link

Sources

Cell-based assay protocols using 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline derivatives

Abstract

This application note details the experimental workflows for evaluating a library of novel small-molecule inhibitors synthesized from the 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline scaffold. While the 4-chloro parent compound serves as a high-reactivity electrophilic intermediate, its derivatives (typically 4-anilino-substituted) function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically EGFR and VEGFR-2 . This guide provides optimized protocols for compound solubilization, antiproliferative screening (MTT), and mechanistic validation (Western Blotting), addressing the specific solubility and stability challenges inherent to fluorinated quinazoline chemistries.

Introduction: The Scaffold Advantage

The quinazoline core is the structural backbone of FDA-approved drugs like Gefitinib and Erlotinib.[1] However, the specific 4-Chloro-7-fluoro-2-(2-fluorophenyl) scaffold offers distinct medicinal chemistry advantages:

-

C-7 Fluorine: Modulates the basicity of the N1 nitrogen, potentially enhancing hydrogen bonding with the ATP-binding pocket (e.g., Met793 in EGFR).

-

C-2 (2-Fluorophenyl): Increases lipophilicity and metabolic stability compared to unsubstituted phenyl rings, while introducing steric constraints that may improve selectivity for mutant kinases (e.g., EGFR T790M).

-

C-4 Reactivity: The 4-chloro group is a labile leaving group, allowing rapid derivatization with diverse anilines to generate structure-activity relationship (SAR) libraries.

Scope of Protocols: These protocols are designed for the biological evaluation of the final 4-substituted derivatives, not the synthesis of the scaffold itself.

Experimental Workflow & Logic

The following diagram outlines the critical path from compound handling to data validation.

Caption: Figure 1. Integrated workflow for screening quinazoline derivatives. QC ensures precipitation does not skew IC50 data.

Protocol 1: Compound Solubilization & Storage

Challenge: Fluorinated quinazolines are highly lipophilic and prone to precipitation in aqueous media, leading to false negatives in cellular assays.

Materials:

-

Test Compounds (Derivatives of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline)

-

Anhydrous DMSO (Sigma-Aldrich, >99.9%)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Stock Preparation: Dissolve solid compound to 10 mM in anhydrous DMSO. Vortex for 1 minute.

-

Critical Step: Visually inspect for turbidity. If insoluble, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the fluorophore) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles can induce crystallization).

-

Working Solutions:

-

Prepare an intermediate dilution (e.g., 100 µM) in culture media immediately before use.

-

Limit: Keep final DMSO concentration on cells < 0.5% (v/v) to avoid solvent toxicity.

-

Data Output: Solubility Thresholds

| Solvent System | Stability (Room Temp) | Max Solubility (approx.) | Notes |

|---|---|---|---|

| 100% DMSO | > 3 Months | 50 mM | Ideal for stock storage. |

| PBS (pH 7.4) | < 1 Hour | < 10 µM | Rapid precipitation; do not store. |

| RPMI + 10% FBS | 24 Hours | ~50 µM | Serum proteins (albumin) stabilize the compound. |

Protocol 2: Anti-Proliferative Assay (MTT)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against EGFR-driven cancer lines (e.g., A549, PC-9).

Cell Lines:

-

A549: NSCLC (Wild-type EGFR, KRAS mutant) – Moderate Sensitivity Control

-

PC-9: NSCLC (EGFR exon 19 del) – High Sensitivity Target

Procedure:

-

Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO2.

-

Treatment:

-

Prepare 9 serial dilutions of the quinazoline derivative (e.g., 10 µM down to 1 nM) in media.

-

Remove old media and add 100 µL of treatment media.

-

Include DMSO Control (0.5%) and Positive Control (Gefitinib, 1 µM).

-

-

Incubation: Incubate for 72 hours . (Quinazolines are cytostatic; 72h is required to see significant growth inhibition).

-

Readout:

-

Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate 3–4 hours until purple formazan crystals form.

-

Aspirate media carefully.

-

Solubilize crystals with 150 µL DMSO. Shake for 10 mins.

-

Measure Absorbance at 570 nm .

-

Data Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.

Protocol 3: Target Engagement (Western Blot)

Objective: Confirm that the observed cell death is due to EGFR pathway inhibition, not off-target toxicity.

Pathway Logic:

Quinazolines bind the EGFR ATP pocket

Caption: Figure 2. EGFR Signaling Cascade.[2] Efficacy is measured by the reduction of pEGFR and pERK signals.

Procedure:

-

Treatment: Seed PC-9 cells (6-well plate,

cells). Treat with compound at 5x IC50 concentration for 6 hours .-

Note: Short incubation (2-6h) detects signaling changes; long incubation (24h+) detects apoptosis.

-

-

Stimulation (Optional but Recommended): If using WT-EGFR cells (A549), starve cells (serum-free) for 12h, then treat with compound, followed by EGF stimulation (50 ng/mL) for 15 mins to induce phosphorylation.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will destroy the signal immediately).

-

Blotting:

-

Primary Antibodies:

-

Anti-pEGFR (Tyr1068) – Indicates receptor inhibition.

-

Anti-pERK1/2 (Thr202/Tyr204) – Indicates downstream blockade.

-

Anti-Total EGFR / Anti-Beta-Actin – Loading controls.

-

-

-

Result Interpretation: A potent derivative should obliterate the pEGFR band while Total EGFR remains constant.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound is too lipophilic (High cLogP). | Pre-dilute in DMSO before adding to media. Use 1% BSA in media to act as a carrier. |

| High Background in MTT | Compound reacts with MTT (Reduction). | Wash cells with PBS before adding MTT reagent. Or use CellTiter-Glo (ATP) instead. |

| No Inhibition in A549 | A549 has KRAS mutation (downstream of EGFR). | Test in PC-9 or H1975 (T790M) lines which are EGFR-dependent. |

| Variable IC50 | Evaporation of outer wells. | Do not use outer wells of 96-well plate; fill with PBS. |

References

-

Synthesis and Biological Evaluation of Quinazoline Derivatives. Source: Royal Society of Chemistry (RSC) Context: Describes the design of quinazoline-based VEGFR-2/EGFR inhibitors and cytotoxicity protocols. URL:[Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Source: MDPI (Molecules) Context: Reviews the structural activity relationship (SAR) of 4-anilinoquinazolines and their binding modes. URL:[Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Stability Studies. Source: National Institutes of Health (PubMed/PMC) Context: Provides data on the stability of quinazoline derivatives in DMSO vs. aqueous buffers (hydrolysis/photostability). URL:[Link]

Sources

Application Note: Formulation & Stability of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline for In Vivo Studies

Executive Summary & Critical Warning

The Molecule: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a highly reactive quinazoline scaffold.[1] Unlike standard drugs, the chlorine atom at the C4 position is a potent leaving group.

The Challenge: This compound is hydrolytically unstable . In the presence of water (even atmospheric moisture) or plasma, the C4-Cl bond is susceptible to nucleophilic attack, rapidly converting the molecule into its inactive 4-hydroxy derivative (4(3H)-quinazolinone).

The Strategy: Standard aqueous formulations (e.g., simple saline suspensions) will result in dosing the degradation product, not the parent compound. This guide provides anhydrous and extemporaneous (just-in-time) formulation protocols to ensure the integrity of the "warhead" during administration.

Physicochemical Assessment

Before formulation, the compound's behavior must be understood to prevent experimental failure.

| Property | Assessment | Implication for Formulation |

| LogP (Est.) | 3.5 – 4.2 | High Lipophilicity. Practically insoluble in water. Requires organic co-solvents (DMSO, PEG) or lipid vehicles. |

| C4-Cl Reactivity | High | Hydrolysis Risk. Reacts with water to form the 4-OH species. Reacts with nucleophiles (amines, thiols) in vivo. |

| pKa | ~3.5 (N1) | Weakly basic. Solubility may improve slightly at low pH, but acid catalyzes hydrolysis. Avoid acidic buffers. |

| Physical State | Solid / Powder | Prone to "crashing out" (precipitation) upon rapid dilution into aqueous media. |

The Degradation Pathway (Mechanism)

The formulation strategy is dictated by avoiding this reaction:

Caption: The irreversible hydrolysis of the C4-Chloro group rendering the drug inactive.

Vehicle Selection Strategy

Select the protocol based on your administration route and study duration.

Caption: Decision matrix prioritizing compound stability. Protocol B is safer for the molecule but limited to oral dosing.

Detailed Protocols

Protocol A: The "Just-in-Time" Co-Solvent System (IV/IP)

Best for: Intravenous (IV) or Intraperitoneal (IP) injection. Stability Window: < 30 minutes (Must be injected immediately after preparation).

Vehicle Composition:

-

5% DMSO (Solubilizer)

-

40% PEG 300 (Stabilizer/Co-solvent)

-

5% Tween 80 (Surfactant/Anti-precipitant)

-

50% Saline (0.9% NaCl) (Tonicity agent - added LAST)

Reagents:

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma D2650)

-

Polyethylene Glycol 300 (PEG 300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)[2]

Step-by-Step Procedure:

-

Weighing: Weigh the required amount of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline into a sterile glass vial.

-

Primary Solubilization: Add the calculated volume of 100% DMSO .

-

Action: Vortex vigorously for 1-2 minutes until completely dissolved. Use a bath sonicator (30-60 sec) if necessary. The solution must be crystal clear.

-

-

Surfactant Addition: Add the Tween 80 . Vortex gently.

-

Co-Solvent Addition: Add the PEG 300 . Vortex to mix.

-

Checkpoint: You now have a "Pre-mix" (10% DMSO / 10% Tween / 80% PEG). This anhydrous pre-mix is stable for several hours.

-

-

Aqueous Dilution (CRITICAL STEP):

-

Wait until the animal is ready.

-

Add the Warm (37°C) Saline dropwise while vortexing the vial.

-

Why? Adding saline too fast causes "shock precipitation."

-

-

Filtration: Pass through a 0.22 µm PES or PTFE syringe filter immediately.

-

Administration: Inject within 15-20 minutes.

Troubleshooting Precipitation: If the solution turns cloudy upon adding saline:

-

Reduce drug concentration (Target: 1–5 mg/mL).

-

Increase PEG 300 to 50% and reduce Saline to 40%.

-

Ensure the DMSO/PEG mix is not cold (room temp or 37°C is best).

Protocol B: Anhydrous Lipid Formulation (PO)

Best for: Oral Gavage (PO). Stability Window: 24–48 hours (Protected from moisture).

Vehicle Composition:

Rationale: Oil-based vehicles protect the reactive C4-Cl bond from hydrolysis, which occurs rapidly in the acidic environment of the stomach if administered in aqueous suspension.

Step-by-Step Procedure:

-

Weighing: Weigh the compound into a glass vial.

-

Solubilization: Dissolve completely in DMSO (5% of final volume).

-

Note: Ensure complete dissolution. Sonicate if needed.

-

-

Oil Addition: Add Corn Oil (95% of final volume).

-

Mixing: Vortex vigorously for 2 minutes.

-

Result: A clear, slightly yellow oily solution.

-

-

Storage: Store in a desiccator at room temperature. Do not refrigerate (oil may solidify or moisture may condense).

Quality Control & Validation

Because of the high risk of hydrolysis, you must validate that you are dosing the parent drug, not the degraded hydroxy-quinazoline.

HPLC Verification Method

Run a "mock dose" preparation before the animal study.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

Acceptance Criteria:

-

Parent Peak: Retention time approx. 8-9 min (highly lipophilic).

-

Impurity (Hydrolysis): Retention time approx. 3-4 min (more polar 4-OH species).

-

Limit: The formulation is failed if >5% hydrolysis product is observed immediately after preparation.

Safety & Toxicity Limits

Ensure the vehicle volume and composition do not exceed species tolerability.

| Component | Mouse (25g) Max Dose | Rat (250g) Max Dose | Toxicity Signs to Watch |

| DMSO | 10% v/v (IP/IV) | 10% v/v (IP/IV) | Motor ataxia, sedation, hypothermia. |

| PEG 300/400 | 5 mL/kg | 5 mL/kg | Osmotic diarrhea (PO), renal toxicity (high IV). |

| Tween 80 | < 5% v/v | < 5% v/v | Histamine release (pseudo-allergy), hypotension. |

| Total Volume | IP: 10 mL/kg (0.25 mL)IV: 5 mL/kg (0.125 mL)PO: 10 mL/kg (0.25 mL) | IP: 10 mL/kg (2.5 mL)IV: 5 mL/kg (1.25 mL)PO: 10 mL/kg (2.5 mL) | Lethargy, piloerection. |

References

-

Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Link

-

Washington State University IACUC. (2026).[2] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Link

-

Li, S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21, 128-139. Link

- Verma, P., et al. (2019). Hydrolysis of 4-chloroquinazolines: Reaction mechanism and stability studies. Journal of Organic Chemistry (General reference for Quinazoline reactivity).

-

FDA Redbook 2000. (2017). IV.C.3.a. Short-Term Toxicity Studies with Rodents. U.S. Food and Drug Administration.[5][6] Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. iacuc.wsu.edu [iacuc.wsu.edu]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Side reactions in the synthesis of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline derivatives

Ticket ID: QNZ-SYN-442 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Side Reactions & Stability Profiles

Executive Summary: The "Hidden" Reactivity Profile

You are likely encountering difficulties because 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is not just a standard heterocyclic building block; it is an "electron-starved" electrophile.

The combination of the 7-fluoro substituent and the 2-(2-fluorophenyl) group creates a synergistic electron-withdrawing effect. While this makes the C4-position highly reactive for downstream drug synthesis (good), it also makes the molecule exceptionally prone to hydrolysis and susceptible to off-target nucleophilic attacks (bad).

This guide deconstructs the three critical failure points in your workflow: Hydrolytic Reversion , Phosphorylated Dimerization , and Regioselective Scrambling .

Critical Failure Point A: The "Ghost" Yield (Hydrolysis)

Symptom: You synthesized the 4-chloro product, confirmed conversion by TLC, but after aqueous workup or storage, the material turned back into the white, high-melting solid starting material (Quinazolin-4-one).

Technical Root Cause: The 2-(2-fluorophenyl) moiety is an electron-withdrawing group (EWG). It pulls electron density away from the N1/C2 region, which inductively destabilizes the C4-Cl bond. This makes the C4 center "harder" (in HSAB terms) and hypersensitive to attack by water (hydrolysis).

The Mechanism of Failure:

-

Acid Catalysis: Residual POCl

generates HCl upon contact with water. -

Protonation: N3 gets protonated, activating the C4 position.

-

Attack: Water attacks C4, displacing chloride.

-

Result: Thermodynamic relaxation back to the stable amide (quinazolinone).

Troubleshooting Protocol: The "Anhydrous Quench"

Do NOT pour this reaction mixture directly into water if you can avoid it. Use this modified workup:

-

Evaporation: Remove excess POCl

completely under high vacuum (rotovap with a base trap). -

Azeotrope: Add dry toluene and evaporate again to remove trace POCl

. -

The Base-Buffered Quench:

-

Prepare a biphasic mixture of DCM (Dichloromethane) and saturated NaHCO

(cold). -

Pour the residue slowly into this stirring mixture.

-

Why? The DCM immediately sequesters the hydrophobic 4-chloro product, protecting it from the aqueous phase, while the bicarbonate neutralizes the HCl instantly, preventing acid-catalyzed hydrolysis.

-

Critical Failure Point B: The "Stalled" Reaction (Dimerization)

Symptom: The reaction creates a gummy precipitate or "pseudodimer" that refuses to convert to the 4-chloro product, even with excess POCl

Technical Root Cause:

During the initial phase, the activated phosphorylated intermediate (

Visualization of the Pathway:

Figure 1: Kinetic competition between product formation and dimerization. Dimerization occurs when the intermediate accumulates in the presence of unreacted starting material.

Corrective Action: The "Base-Catalyzed" Protocol

To prevent dimerization, you must ensure rapid phosphorylation and immediate chloride displacement.

-

Reagent: Use POCl

(5-10 equiv). -

Catalyst: Add

-Diethylaniline or DIPEA (1-2 equiv).-

Role: The base scavenges HCl and catalyzes the formation of the reactive Cl3P-NR3+ species, accelerating the reaction so the intermediate doesn't linger to dimerize.

-

-

Temperature Ramp: Do not heat immediately. Stir at RT for 30 mins (phosphorylation), then ramp to reflux (chloride displacement).

Critical Failure Point C: Regioselectivity (The C7 Trap)

Symptom: During downstream substitution (S

Technical Root Cause:

While C4-Cl is the primary electrophile, the C7-Fluorine is also activated for Nucleophilic Aromatic Substitution (S

-

Activation: The N3 nitrogen withdraws density from C4. The N1 nitrogen withdraws density from C2 and C8.

-

The Trap: The 2-(2-fluorophenyl) group is electron-withdrawing. This makes the entire ring system more electron-deficient. Under high heat or with strong nucleophiles, the C7-F bond becomes liable to displacement.

Regioselectivity Map:

Figure 2: Reactivity hotspots. Green indicates the desired reaction site. Red indicates the risk of defluorination.

Prevention Strategy

-

Stoichiometry: Use exactly 1.0–1.1 equivalents of your nucleophile. Excess nucleophile drives C7 substitution.

-

Temperature: Keep S

Ar reactions below 80°C. C4-displacement usually occurs at RT or mild heat (40-60°C). C7-displacement typically requires temperatures >100°C. -

Base Choice: Avoid hydroxide or alkoxide bases if possible; they are harder nucleophiles and may attack C7. Use mild organic bases (TEA, DIPEA) or carbonate salts (K

CO

Summary of Quantitative Data

| Parameter | 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline | Standard 4-Chloroquinazoline | Implication |

| Hydrolysis Rate ( | High ( | Moderate | Requires anhydrous workup. |

| C4 Electrophilicity | Very High | High | Reacts fast; unstable. |

| C7-F Lability | Moderate (Activated by 2-Aryl EWG) | Low (if no F present) | Watch for defluorination. |

| Solubility | Low (due to flat, rigid aromatics) | Moderate | May require DCM/CHCl |

Frequently Asked Questions (FAQ)

Q: Can I store the 4-chloro intermediate? A: Not recommended. If you must, store it under Argon in a freezer (-20°C), strictly desiccated. It will hydrolyze in air over 24-48 hours.

Q: Why is my crude NMR showing a broad hump around 8-9 ppm?

A: This is likely the protonated quinazolinone (hydrolysis product). The presence of HCl (from residual POCl

Q: Can I use Thionyl Chloride (SOCl

References

-

Vertex Pharmaceuticals. (2011). POCl3 chlorination of 4-quinazolones. PubMed.

-

BenchChem. (2025).[1] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.

-

Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC.

-

Chem-Impex. 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Product Data.

-

Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent.

Sources

Technical Support Center: Purification of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Welcome to the technical support center for the purification of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile pharmaceutical intermediate.[1] As a key building block in medicinal chemistry, achieving high purity is critical for the success of subsequent synthetic steps and the integrity of biological data. This document provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline?

The two most effective and widely used techniques for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile of your crude material and the required scale.

-

Flash Column Chromatography: This is the most versatile method, capable of separating the target compound from a wide range of impurities, including unreacted starting materials and by-products with different polarities. It is the preferred method when the crude product is an oil or contains multiple, distinct impurities visible by Thin Layer Chromatography (TLC).[2]

-

Recrystallization: This technique is ideal when the crude material is already of moderate-to-high purity (>90%) and is a solid. It is highly effective at removing small amounts of closely related impurities and residual non-polar solvents, often yielding a highly crystalline final product with excellent purity.[3]

The following table provides a comparative overview of these two primary methods:

| Feature | Flash Column Chromatography | Recrystallization |

| Principle | Differential adsorption onto a stationary phase.[2] | Differential solubility in a hot vs. cold solvent.[4] |

| Best For | Complex mixtures, oily products, separating compounds with different polarities. | Removing minor impurities from a mostly pure solid. |

| Typical Purity | >95-99% | >99% |

| Yield | Can be lower due to product loss on the column. | Generally higher if the correct solvent is chosen. |

| Throughput | Lower, more labor-intensive for large scales. | Higher, more scalable. |

| Key Challenge | Selecting the right solvent system; potential for product degradation on silica. | Finding a single solvent or solvent pair with ideal solubility properties. |

Q2: What are the most common impurities I should expect to see in my crude product?

Understanding the potential impurities is crucial for developing an effective purification strategy. Based on the common synthesis route—chlorination of 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one—the following impurities are most likely:[5][6]

-

Unreacted Starting Material: 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one. This is a common impurity if the chlorination reaction does not go to completion.[5]

-

Hydrolysis Product: The 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) and can hydrolyze back to the 4-hydroxy (or keto) form, which is the same structure as the starting material.[7][8] This can occur during aqueous workup or if wet solvents are used.

-

Chlorinating Agent By-products: Residuals from reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and their decomposition products.[5][6] These are typically removed during the initial aqueous workup.

-

Solvent Residue: High-boiling point solvents used in the synthesis, such as N,N-Dimethylformamide (DMF), can be difficult to remove under reduced pressure.

Q3: How do I perform an initial purity assessment of my crude material?

Before attempting purification, a quick assessment is essential.

-

Thin Layer Chromatography (TLC): This is the most critical first step. It will visually show you the number of components in your crude mixture. A good starting eluent system to try is 3:1 Hexanes:Ethyl Acetate. The product, being less polar than its quinazolinone precursor, should have a higher Rf value.

-

¹H NMR Spectroscopy: A crude NMR can provide valuable information on the presence of starting material (look for the characteristic broad N-H proton of the quinazolinone) and residual solvents.[9]

Purification & Troubleshooting Workflow

The following diagram outlines the logical workflow from crude product to a highly pure, verified compound.

Caption: General purification workflow for 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.

Troubleshooting Guide

Problem: My crude product is a dark, intractable oil even after removing the solvent under high vacuum.

-

Probable Cause: This is often due to residual high-boiling point solvents like DMF or DMSO used in the preceding chlorination step, or the presence of polymeric by-products.[8]

-

Solution 1: Aqueous Workup: If not already performed, dissolve the crude oil in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer multiple times with water to remove DMF, followed by a wash with brine to remove excess water. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate again.

-

Solution 2: Trituration: After the aqueous workup, if the product is still oily but expected to be a solid, trituration can be effective. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, petroleum ether, or a mixture with a small amount of ether).[10] Stir or sonicate the mixture. The desired product should precipitate as a solid, which can then be collected by filtration, while oily impurities remain in the solvent. A patent for a similar compound specifically mentions washing with a petroleum ether:ethyl acetate (10:1) mixture.[11]

Problem: My TLC plate shows multiple spots. How do I know which one is my product and how do I separate them?

-

Probable Cause: This indicates an incomplete reaction, the formation of by-products, or degradation of the product. The 4-chloroquinazoline is significantly less polar than the starting 4-quinazolinone. Therefore, on a normal phase silica TLC plate, the product should have a higher Rf (travel further up the plate) than the starting material.

-

Troubleshooting & Solution: Flash column chromatography is the required method here.[2] The decision process is outlined in the diagram below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

Technical Support Center: Stability & Storage of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Executive Summary & Chemical Context[1][2][3][4]

Compound Identity: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Primary Application: Key electrophilic intermediate in the synthesis of Lurasidone HCl (Latuda®). Critical Quality Attribute (CQA): The integrity of the C-Cl bond at the 4-position.

The Stability Paradox:

This molecule is designed to be reactive. The 4-chloro substituent is an activated leaving group intended to undergo Nucleophilic Aromatic Substitution (

Because it is engineered to react with amines, it is inherently unstable toward other nucleophiles, most notably water (moisture). The electron-withdrawing fluorine atoms at the 7-position and on the 2-phenyl ring further destabilize the C-Cl bond, making this compound significantly more moisture-sensitive than unsubstituted quinazolines.

The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, you must understand the mechanism. The primary enemy is Hydrolysis , not oxidation or photolysis (though light should be minimized).

The Degradation Pathway

When exposed to atmospheric moisture, the C-Cl bond undergoes hydrolysis to form 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (often called the "oxo-impurity" or "lactam") and Hydrochloric Acid (HCl).

Why this is critical: The HCl byproduct is autocatalytic. It protonates the quinazoline nitrogen, making the C-Cl carbon even more electrophilic, accelerating the degradation in a runaway loop.

Visualization: Hydrolysis Mechanism

The following diagram illustrates the transition from the active pharmaceutical ingredient (API) intermediate to the inactive lactam impurity.

Figure 1: The hydrolytic degradation pathway. Note the feedback loop where HCl accelerates further degradation.

Storage Protocol: The "Golden Standard"

Do not rely on standard "cool, dry place" advice. Follow this rigorous protocol to maintain >99% purity.

Storage Conditions Summary Table

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows the kinetics of hydrolysis significantly. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred (heavier than air). |

| Container | Amber Glass | Prevents UV-induced radical formation (though secondary to moisture). |

| Seal | Teflon-lined Cap + Parafilm | Plastic caps allow moisture permeation over months; Teflon provides a chemical barrier. |

| Desiccant | P₂O₅ or Activated Silica | Scavenges residual moisture inside the secondary container. |

The "Double-Vessel" Technique

For storage exceeding 1 week, use the Double-Vessel method:

-

Primary Vessel: Amber vial containing the compound, flushed with Argon, cap sealed with Parafilm.

-

Secondary Vessel: A larger jar or desiccator containing a layer of activated desiccant (Silica gel or Drierite). Place the Primary Vessel inside this jar and seal tightly.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by process chemists and analytical scientists.

Scenario A: Physical Appearance Changes

Q: The off-white powder has developed a yellow/orange tint. Is it still usable?

-

Diagnosis: The color shift usually indicates the liberation of HCl gas, which may be reacting with trace impurities or the container surface. It is a sign of partial hydrolysis.

-

Action:

-

Perform an HPLC check immediately.

-

If purity is >95%, you may perform a "wash" (see Rescue Protocol below).

-

If purity is <90%, recrystallization is required.

-

Scenario B: Analytical Anomalies

Q: My LC-MS shows a mass peak of [M+16] or [M-18] relative to the parent?

-

Diagnosis:

-

Parent Mass (M): ~276.6 Da (depending on isotope).

-

Degradant Mass: The hydroxy/oxo form is ~258 Da (Loss of Cl [-35.5] + Addition of OH [+17] = Net -18.5).

-

Note: In some ionization modes, the "oxo" form might form adducts.

-

-

Action: This confirms the presence of 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one . This impurity is inert in the subsequent

reaction, meaning it will carry through as a difficult-to-remove impurity in the final Lurasidone API. Do not proceed with synthesis.

Scenario C: Handling Logistics

Q: Can I store a solution of the compound in DMSO or DMF?

-

Answer: NO.

-

Reasoning: Commercial DMF and DMSO are hygroscopic. Even "anhydrous" grades absorb water rapidly upon opening. Furthermore, DMF can decompose to form dimethylamine, which will react with your 4-chloro compound to form a dimethylamino-impurity.

-

Rule: Always store as a solid . Make solutions immediately prior to use.

Experimental Protocols

Protocol 1: Purity Verification (HPLC)

Use this method to differentiate the Active Intermediate from the Hydrolyzed Degradant.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: UV @ 254 nm.

-

Expected Result: The "Oxo" impurity is more polar and will elute earlier than the 4-chloro parent compound.

Protocol 2: Rescue Protocol (Re-Chlorination)

Only attempt if degradation is <10% and the material is high-value.

If the compound has hydrolyzed to the quinazolone (lactam), you can convert it back to the 4-chloro derivative:

-

Suspend the degraded material in Thionyl Chloride (

) (10 vol). -

Add a catalytic amount of DMF (dimethylformamide).

-

Reflux for 2-4 hours.

-

Distill off excess

under vacuum. -

Critical: The product will be the HCl salt. Neutralize carefully with cold bicarbonate solution during workup if the free base is required, but minimize water contact time.

Decision Tree: Storage Workflow

Use this logic flow to determine the appropriate storage strategy for your sample.

Figure 2: Decision logic for storage. The "Warm Up" step is the most frequently missed safety measure.

References

-

Lurasidone Hydrochloride Degradation Studies: Kadam, T., et al.[1][2][3] "Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS." Xenobiotica, 2025.[1][3] (Context: Identifies the hydrolysis susceptibility of the benzisothiazole and quinazoline moieties).

-

Quinazoline Chemistry & Reactivity: Sigma-Aldrich (Merck). "4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Product Information." (Context: Handling warnings and storage class 11 - Combustible Solids/Moisture Sensitive).

-

General Handling of Moisture-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling and Storage of Air-Sensitive Reagents." (Context: Best practices for inert atmosphere storage).

-

Synthesis of Lurasidone Intermediates: World Intellectual Property Organization (WIPO). Patent WO2011135390A1: "Process for the preparation of Lurasidone." (Context: Describes the synthesis and instability of the 4-chloro intermediate).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Characterizing Novel Quinazoline-Based Kinase Inhibitors

Foreword: The quinazoline scaffold is a cornerstone in modern oncology, forming the backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs).[1][2] This guide addresses the critical process of evaluating a novel quinazoline derivative, using the hypothetical compound 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline as a case study. As public data on this specific molecule is unavailable, we will treat it as a new chemical entity (NCE) and outline the comprehensive experimental workflow required to define its inhibitory profile. This guide will compare its potential performance against established, clinically relevant quinazoline inhibitors, providing the technical rationale and detailed protocols necessary for such a comparative analysis.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system is highly valued in medicinal chemistry for its ability to mimic the adenine moiety of ATP, enabling it to competitively bind to the ATP-binding pocket of various protein kinases.[1][2] This interaction blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[3][4] Dysregulation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a hallmark of many cancers, making them prime targets for quinazoline-based drugs.[1][5]

This guide will focus on comparing our NCE against several generations of EGFR/HER2 inhibitors, each with distinct mechanistic and selectivity profiles.

The Competitive Landscape: Established Quinazoline Inhibitors

A thorough understanding of existing inhibitors is crucial to contextualize the performance of a novel compound. These drugs provide the benchmarks against which we will measure the potency, selectivity, and cellular activity of our NCE.

| Inhibitor | Generation | Core Target(s) | Binding Mechanism | Key Clinical Indication(s) |

| Gefitinib | 1st | EGFR | Reversible | EGFR-mutant NSCLC[3][4][6] |

| Erlotinib | 1st | EGFR | Reversible | EGFR-mutant NSCLC, Pancreatic Cancer[7] |

| Lapatinib | 2nd | EGFR & HER2 (Dual) | Reversible | HER2-positive Breast Cancer[8][9][10][11] |

| Afatinib | 2nd | EGFR, HER2, HER4 | Irreversible | EGFR-mutant NSCLC[][13][14][15] |

| Osimertinib | 3rd | EGFR (T790M-mutant selective) | Irreversible | EGFR T790M-mutant NSCLC[16][17] |

Mechanism of Action Rationale:

-

Reversible Inhibitors (Gefitinib, Erlotinib, Lapatinib): These compounds form non-covalent bonds within the ATP-binding pocket, leading to a dynamic equilibrium. Their efficacy can be limited by acquired resistance mutations, such as the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP.[4]

-

Irreversible Inhibitors (Afatinib, Osimertinib): These inhibitors contain a reactive group (e.g., an acrylamide) that forms a permanent, covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the target kinase.[18][19][16] This mode of action can overcome certain forms of resistance and often provides more sustained target inhibition.[13] Osimertinib further refines this by demonstrating high selectivity for mutant forms of EGFR over the wild-type receptor, which can lead to a more favorable safety profile.[19][16]

The EGFR/HER2 Signaling Axis: A Visual Guide

To understand how these inhibitors function, we must first visualize the pathways they disrupt. Upon ligand binding, EGFR and HER2 form dimers, leading to autophosphorylation and the activation of two primary downstream cascades critical for tumor growth and survival: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5][20][21][22][23] Quinazoline inhibitors block the initial phosphorylation event, effectively shutting down these pro-survival signals.[16]

Caption: Workflow for characterizing a novel kinase inhibitor, from biochemical potency and mechanism to cellular target engagement and functional outcomes.

Step 1: Biochemical Kinase Assays (Potency & Selectivity)

Scientific Rationale: The first step is to determine if the NCE directly inhibits the enzymatic activity of our target kinases and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric. We must test against a panel of kinases to understand the compound's selectivity. A highly selective inhibitor is often desirable to minimize off-target effects. We will test against wild-type EGFR, key EGFR mutants (e.g., L858R, Exon 19 Del, T790M), HER2, and an unrelated kinase like VEGFR-2 to assess specificity. [24] Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. Lower luminescence indicates less ADP, and therefore, greater kinase inhibition.

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the recombinant human kinase (e.g., EGFR, HER2) and a suitable substrate (e.g., poly(Glu,Tyr) peptide).

-

Prepare a 10-point serial dilution of the NCE (e.g., from 100 µM to 1 nM) in the reaction buffer. Also prepare a "no inhibitor" positive control (DMSO vehicle) and a "no kinase" negative control.

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of each inhibitor dilution (or control).

-

Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to produce light. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Read the luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Step 2: Cellular Target Engagement (Phosphorylation Assay)